2,3-dimethylterephthalic Acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2,3-dimethylterephthalic acid |
InChI |
InChI=1S/C10H10O4/c1-5-6(2)8(10(13)14)4-3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
RYRZSXJVEILFRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2,3 Dimethylterephthalic Acid
Established Synthetic Pathways and Chemical Transformations
The creation of 2,3-dimethylterephthalic acid and its derivatives relies on fundamental organic reactions, including hydrolysis, oxidation, and functional group manipulations.
Ester Hydrolysis Routes to this compound
The hydrolysis of esters is a primary and straightforward method for the synthesis of this compound. researchgate.net This process involves the cleavage of the ester bonds in a corresponding dialkyl 2,3-dimethylterephthalate to yield the dicarboxylic acid and an alcohol.
Technically, hydrolysis is a reaction with water, but the process is impractically slow without a catalyst. chemguide.co.uk Therefore, it is typically accelerated by using either a dilute acid or a dilute alkali. chemguide.co.uk
Acid-Catalyzed Hydrolysis : In this reversible reaction, the ester is heated under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uk To drive the reaction to completion, an excess of water is used, which is supplied by the dilute acid solution. chemguide.co.uk
Alkaline Hydrolysis (Saponification) : This is the more common method for ester hydrolysis, involving heating the ester with a dilute alkali like sodium hydroxide (B78521). chemguide.co.uk This reaction is advantageous because it is irreversible, leading to the formation of the carboxylate salt (e.g., sodium 2,3-dimethylterephthalate) and an alcohol. chemguide.co.uk The carboxylic acid can then be liberated by acidifying the salt.
The hydrolysis of the related compound, dimethyl terephthalate (B1205515) (DMT), has been shown to be a two-step process. It first rapidly hydrolyzes to monomethyl terephthalate (MMT), which is then more slowly hydrolyzed to terephthalic acid. researchgate.net Biological methods using fungal strains have also been identified, where esterases perform a stepwise hydrolysis of dimethyl phthalate (B1215562) isomers into their corresponding acids. nih.gov
Oxidation Reactions in Dimethylterephthalic Acid Derivatives Synthesis
Oxidation of alkyl-substituted aromatic rings is a cornerstone of industrial aromatic carboxylic acid production. The synthesis of terephthalic acid, a close structural analog of this compound, is primarily achieved through the vigorous oxidation of p-xylene (B151628). nih.govnih.gov
The most prominent industrial method is the AMOCO process, which involves the liquid-phase oxidation of p-xylene using air (as the source of oxygen) in an acetic acid solvent. nih.gov This reaction is conducted at high temperatures (175–225 °C) and pressures (15–30 bar) and is catalyzed by a mixture of cobalt and manganese salts, with a bromide compound acting as a promoter. nih.gov The oxidation proceeds through intermediate species such as p-toluic acid. google.commdpi.com A similar strategy would be employed for this compound, starting from an appropriately substituted o-xylene (B151617) precursor.
An alternative pathway involves the solvent-free oxidation of p-xylene with air, catalyzed by cobalt, to first produce p-toluic acid. nih.gov This is then esterified to p-toluate, which undergoes further oxidation to monomethyl terephthalate and finally esterification to dimethyl terephthalate (DMT). nih.gov This DMT can then be hydrolyzed to pure terephthalic acid. nih.govgoogle.com
Emerging synthetic routes include bio-based methods where isoprene (B109036) and acrylic acid undergo a cycloaddition reaction, followed by aromatization and a final oxidation step to yield a mixture of isophthalic and terephthalic acids. google.com
Reduction and Substitution Reactions for Functional Group Introduction
While the primary focus is often on synthesizing the diacid itself, subsequent reactions can modify its functional groups. Polymers containing this compound units can undergo reduction or substitution reactions to alter their properties by introducing new functional groups.
The carboxylic acid groups of this compound can be converted into more reactive derivatives, such as acid chlorides (e.g., by using thionyl chloride), which are valuable intermediates for substitution reactions to form amides or new esters. sciforum.net Furthermore, while the carboxylic acid groups are deactivating, the aromatic ring can potentially undergo electrophilic substitution reactions under specific conditions, allowing for the introduction of other functionalities.
Catalytic Approaches in Dimethylterephthalic Acid Synthesis and Derivatization
Catalysis is indispensable in the efficient and selective synthesis of this compound and its derivatives, particularly in industrial-scale production and polymerization.
Metal-Catalyzed Processes in Aromatic Carboxylic Acid Production
Metal catalysts are central to the oxidation processes that produce aromatic carboxylic acids. mdpi.comrsc.org As noted in the AMOCO process, transition metal salts are critical for activating the C-H bonds of the methyl groups on the xylene precursor for oxidation. nih.gov
| Catalyst System | Reactant(s) | Process/Reaction | Typical Conditions | Reference |
|---|---|---|---|---|
| Cobalt and Manganese Acetates with Bromide Promoter | p-Xylene, Air | Liquid-Phase Oxidation (AMOCO Process) | 175–225 °C, 15–30 bar, Acetic Acid Solvent | nih.gov |
| Cobalt Acetate (B1210297) | p-Xylene, Air | Solvent-Free Oxidation | 140–180 °C, 5–8 bar | nih.govgoogle.com |
| Titanates | Dialkyl Terephthalate, Phenyl Source | Transesterification | 140–160 °C | google.com |
| Boric Acid / Sulfuric Acid | Monomethylterephthalate, Phenol | Esterification | - | google.com |
| 4-N,N-Dimethylaminopyridine (DMAP) / Benzyl (B1604629) Bromide | p-Xylene, O₂ | Metal-Free Catalytic Oxidation | - | researchgate.net |
Research continues to explore more efficient and environmentally benign catalysts. For instance, metal-free organocatalytic systems, such as 4-N,N-dimethylaminopyridine (DMAP) in combination with benzyl bromide, have been developed for the selective oxidation of methyl aromatics. researchgate.net
Catalytic Systems for Polyesterification Reactions
This compound, like its more common isomer terephthalic acid, can be used as a monomer in the synthesis of polyesters. google.com The process of polyesterification, or polycondensation, requires catalysts to achieve high molecular weight polymers in a reasonable timeframe.
The reaction typically involves the esterification of the diacid (or its dimethyl ester derivative) with a diol, such as ethylene (B1197577) glycol. google.com Catalysts are essential in both the initial esterification/transesterification step and the subsequent polycondensation step, which is carried out under high temperature and vacuum to remove the condensation byproducts. google.com
| Catalyst | Function | Process | Reference |
|---|---|---|---|
| Antimony Compounds (e.g., Antimony Trioxide) | Polycondensation Catalyst | Increases polymerization rate and molecular weight. | google.com |
| Titanium Compounds (e.g., Titanium Alkoxides) | Esterification & Polycondensation Catalyst | Highly active, can reduce reaction times. | google.com |
| Tin Compounds | Polycondensation Catalyst | Often used in composite catalyst systems. | google.com |
| Zinc Acetate | Ester-Interchange Catalyst | Used in reactions starting from dimethyl esters. | researchgate.net |
Bio-based and Sustainable Synthetic Strategies for Aromatic Dicarboxylates
The chemical industry's shift towards sustainability has spurred the exploration of renewable resources for producing aromatic compounds traditionally derived from petroleum. ijnc.irrsc.org Carbohydrate feedstocks, being abundant and renewable, are at the forefront of this transition. ijnc.iracs.org
Pathways from Carbohydrate Feedstocks
The conversion of carbohydrates into aromatic dicarboxylates involves a series of chemical transformations. A key strategy involves the production of platform molecules from biomass, which can then be further converted into desired aromatic structures. ijnc.irresearchgate.net For instance, lignocellulosic biomass, a major source of carbohydrates, can be broken down into sugars like glucose and fructose. ijnc.irresearchgate.net These sugars can be transformed into platform molecules such as 5-hydroxymethylfurfural (B1680220) (HMF) and furfural. researchgate.netd-nb.info
One prominent pathway to bio-based terephthalic acid, a close structural relative of this compound, involves the conversion of isobutanol, which can be microbially synthesized from glucose, to p-xylene. google.com This p-xylene can then be oxidized to terephthalic acid. google.com Another innovative route starts with the cycloaddition of bio-based isoprene and acrylic acid to produce methyl-cyclohexene-carboxylic acids, which are subsequently aromatized and oxidized to a mixture of terephthalic and isophthalic acids. google.comgoogle.com
While direct bio-based routes to this compound are still under development, the principles established for other aromatic dicarboxylates lay a strong foundation. The challenge lies in developing selective catalytic systems that can introduce the two methyl groups at the desired positions on the aromatic ring starting from bio-derived precursors.
Table 1: Key Bio-based Platform Molecules and their Potential Relevance to Aromatic Dicarboxylate Synthesis
| Platform Molecule | Typical Carbohydrate Source | Potential Conversion to Aromatic Precursors |
|---|---|---|
| 5-Hydroxymethylfurfural (HMF) | Fructose, Glucose | Can be converted to furan-2,5-dicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid. researchgate.net |
| Furfural | Xylose (from Hemicellulose) | Can be oxidized to maleic acid or furan, which can be used in Diels-Alder reactions to build aromatic rings. d-nb.info |
| Isobutanol | Glucose | Can be dehydrated and dimerized to form p-xylene, a direct precursor to terephthalic acid. google.com |
| Lactic Acid | Glucose, Sucrose | Can be converted to various chemicals, including acrylic acid, a potential building block. rsc.org |
Integration of Bio-derived Intermediates in Chemical Synthesis
A synergistic approach that combines biological and chemical catalysis is proving to be a highly effective strategy for producing sustainable chemicals. researchgate.net This integrated approach leverages the selectivity of biocatalysts for specific transformations while utilizing the efficiency of chemical catalysts for subsequent steps.
For example, recombinant microorganisms can be engineered to produce dicarboxylic acids from renewable feedstocks. google.com These bio-derived dicarboxylic acids can then serve as substrates for further chemical modifications to yield functionalized products. The synthesis of adipic acid and ε-caprolactone from 1,6-hexanediol (B165255), which can be produced from HMF, is a prime example of such an integrated process. researchgate.net
This strategy holds significant promise for the synthesis of this compound. A potential pathway could involve the biocatalytic production of a substituted cyclic intermediate from a carbohydrate source, followed by chemical steps of aromatization and functional group manipulation to introduce the methyl and carboxyl groups at the desired positions.
Advanced Precursor Synthesis and Functionalization Techniques
The synthesis of specifically substituted terephthalic acid monomers is crucial for tailoring the properties of resulting polymers and materials.
Preparation of Substituted Terephthalic Acid Monomers
Various methods have been developed for the synthesis of substituted terephthalic acids. One approach involves the dilithiation of a substituted precursor followed by carboxylation. For instance, 2-methylterephthalic acid has been synthesized by the dilithiation of 2,5-dibromotoluene, followed by reaction with dry ice. udayton.edu
Another strategy is the functionalization of a pre-formed terephthalate structure. Dimethyl 2-bromomethylterephthalate can be synthesized via side-chain bromination of dimethyl 2-methylterephthalate. udayton.edu This brominated intermediate can then be converted to other functional groups. udayton.edu For example, it can be treated with sodium sulfite (B76179) to produce 2-(sulfomethyl)terephthalic acid. udayton.edu
The synthesis of this compound itself typically relies on the oxidation of 2,3-dimethyl-p-xylene. The development of efficient and selective oxidation catalysts is a key area of research to improve the yield and sustainability of this process.
Synthetic Routes for Functionalized Dicarboxylates for Specific Applications
The introduction of specific functional groups onto dicarboxylate monomers can impart unique properties to the final materials. For instance, the incorporation of sulfonate groups can enhance the solubility of polymers. tandfonline.comresearchgate.net 2-Sulfomethylterephthalic acid and 2-phosphonoterephthalic acid are examples of such functionalized monomers. tandfonline.comresearchgate.net
Functionalized ionic liquids have also been prepared from phenoxy dicarboxylic acids for applications in valuable metal recovery. researchgate.netacs.org These examples highlight the versatility of dicarboxylate structures and the importance of developing synthetic routes to access a wide range of functionalized monomers.
Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing certain dicarboxylate derivatives. mdpi.com For example, symmetrical dithioamides of terephthalic acid have been generated in a three-step synthesis under microwave irradiation. mdpi.com Electrochemical methods, such as electrocarboxylation, offer a sustainable approach to synthesizing carboxylic acids by utilizing carbon dioxide as a C1 feedstock, thereby reducing the reliance on hazardous reagents. beilstein-journals.org
Table 2: Examples of Functionalized Dicarboxylates and their Synthesis
| Functionalized Dicarboxylate | Synthetic Precursor | Key Reagents/Conditions | Potential Application |
|---|---|---|---|
| 2-(Sulfomethyl)terephthalic Acid | Dimethyl 2-bromomethylterephthalate | Sodium sulfite, Tetrabutylammonium bromide | Acid-pendant polymers udayton.edu |
| 2-Phosphonoterephthalic Acid | Diethyl 2,5-dimethylbenzenephosphonate | Oxidation | Acid-pendant polymers researchgate.net |
| Symmetrical Dithioamides of Terephthalic Acid | Terephthalic acid dichloride, Amino acid methyl ester hydrochloride | Lawesson's reagent, Microwave irradiation | Specialty chemicals mdpi.com |
| Phenoxy Dicarboxylate Ionic Liquids | Trihexyl(tetradecyl)phosphonium chloride, Phenoxy dicarboxylic acids | - | Selective metal recovery researchgate.netacs.org |
Compound Names Mentioned in this Article:
1,6-hexanediol
2,3-dimethyl-p-xylene
this compound
2-Methylterephthalic acid
2-Phosphonoterephthalic acid
2-(Sulfomethyl)terephthalic acid
5-Hydroxymethylfurfural (HMF)
Adipic acid
Acrylic acid
Carbon dioxide
Dimethyl 2-bromomethylterephthalate
Dimethyl 2-methylterephthalate
ε-caprolactone
Furan
Furan-2,5-dicarboxylic acid (FDCA)
Furfural
Glucose
Glycerol
Isophthalic acid
Isoprene
Lactic acid
Maleic acid
p-Xylene
Sodium sulfite
Terephthalic acid
Trihexyl(tetradecyl)phosphonium chloride
Xylose
Polymer Science and Advanced Materials Applications of 2,3 Dimethylterephthalic Acid
Role as a Monomer in Polymer Synthesis
As a difunctional monomer, 2,3-dimethylterephthalic acid can participate in polycondensation reactions to form long-chain polymers. It is used as a precursor for various polyesters and copolymers, where its unique structure is leveraged to achieve specific performance targets.
This compound is incorporated into polymer backbones, typically through polyesterification reactions with diols such as ethane-1,2-diol (ethylene glycol). In these synthesis processes, it can be used as a comonomer alongside other dicarboxylic acids, like standard terephthalic acid or isophthalic acid, to create random copolymers. The reaction is generally conducted under inert conditions to prevent oxidation, often with the aid of a catalyst to drive the esterification process efficiently. This copolymerization strategy allows for the creation of diverse polymer architectures, including materials for fibers, films, and packaging.
High-performance engineering polymers are materials that possess an exceptional combination of thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications. victrex.comreachemchemicals.com While rigid aromatic polymers often exhibit these desirable properties, they can suffer from poor solubility and high melting temperatures, which complicates their processing. ncl.res.in The incorporation of monomers that modify the polymer backbone, such as this compound, is a key strategy to enhance the processability of these materials without significantly compromising their performance characteristics. ncl.res.ingoogle.com By improving solubility and lowering processing temperatures, this monomer facilitates the manufacturing of complex parts and films, making it a valuable component in the formulation of some high-performance plastics. reachemchemicals.com
Structural and Mechanical Property Modulation in Polymer Systems
The primary influence of this compound in polymer systems is its ability to systematically alter the polymer's structure at a molecular level, which in turn modifies its macroscopic thermal and mechanical properties.
The structure of a polymer's backbone is a critical determinant of its physical properties, including its flexibility and tendency to crystallize. wikipedia.org The incorporation of this compound has a profound impact on the polymer backbone's geometry. Unlike its linear and highly symmetric isomer, terephthalic acid (1,4-benzenedicarboxylic acid), the 2,3-isomer is asymmetric. The two adjacent methyl groups create significant steric hindrance, forcing a "kink" or twist in the polymer chain. This disruption of the linear chain structure reduces the ability of adjacent polymer chains to pack tightly into an ordered crystalline lattice. wikipedia.org Consequently, its inclusion typically leads to polymers with lower crystallinity and a more amorphous character compared to their counterparts made exclusively from terephthalic acid.
Copolymerization is a powerful technique for creating materials with properties that are intermediate to those of the parent homopolymers, allowing for fine-tuning to meet specific application needs. researchgate.netspecificpolymers.com By systematically varying the molar ratio of this compound relative to a more conventional linear aromatic diacid like terephthalic acid, polymer chemists can precisely control the resulting copolyester's characteristics.
Increasing the concentration of this compound generally leads to:
A decrease in melting temperature (Tₘ): The disruption of crystal packing lowers the energy required to melt the polymer. researchgate.net
A reduction in the degree of crystallinity: This results in materials with higher optical clarity.
Modulation of the glass transition temperature (T₉): The introduction of kinks can alter chain mobility and thus the T₉.
This tunability allows for the design of copolyesters with a customized balance of flexibility, heat resistance, and clarity for specialized applications. researchgate.net
Table 1: Illustrative Effect of this compound (2,3-DMTA) on Copolyester Properties
Note: This table presents illustrative data based on established principles of polymer science to demonstrate the expected trends when 2,3-DMTA is copolymerized with terephthalic acid and a standard diol. Actual values would vary based on the specific comonomers and polymerization conditions.
| Mole % of 2,3-DMTA in Diacid Component | Expected Melting Temperature (Tₘ) | Expected Glass Transition Temperature (T₉) | Expected Degree of Crystallinity | Expected Optical Clarity |
| 0% | High | High | High | Low (Opaque) |
| 15% | Moderate-High | Moderate-High | Moderate | Moderate |
| 30% | Moderate | Moderate | Low | High |
| 50% | Low / Amorphous | Moderate | Very Low / None | Very High (Transparent) |
A major challenge in the field of high-performance polymers is overcoming the poor processability associated with rigid-chain aromatic materials. ncl.res.in These polymers often have melting points that are close to their degradation temperatures and exhibit very limited solubility in common organic solvents. The incorporation of this compound into the polymer backbone is an effective strategy to mitigate these issues. ncl.res.inscielo.br The structural irregularity it introduces disrupts the strong intermolecular forces that make the polymer intractable. This leads to a lower melting temperature and reduced melt viscosity, which significantly widens the processing window for techniques like extrusion and injection molding. mdpi.com Furthermore, the less-ordered amorphous structure enhances the polymer's solubility, facilitating its use in solution-based processes like film casting or fiber spinning. scielo.br
Advanced Polymeric Materials Research
The unique structural characteristics of this compound, particularly the spatial arrangement of its methyl and carboxylic acid groups on the benzene (B151609) ring, have prompted investigation into its use as a specialty monomer in advanced polymer research. Its incorporation into polymer backbones can impart specific properties related to crystallinity, thermal stability, and reactivity, making it a candidate for niche applications in high-performance materials.
Development of Liquid Crystal Polymers Utilizing Aromatic Dicarboxylates
Liquid Crystal Polymers (LCPs) are a class of materials known for their highly ordered structure in the melt phase, which translates to exceptional mechanical strength, high-temperature performance, and chemical resistance in the solid state. wikipedia.org The backbone of these polymers is typically composed of rigid, rod-like aromatic units, known as mesogens. wikipedia.orggoogle.com Aromatic dicarboxylic acids are fundamental building blocks for creating the requisite rigidity in the polymer chain. mdpi.com
The synthesis of LCPs often involves the polycondensation of aromatic monomers, such as p-hydroxybenzoic acid, with other aromatic dicarboxylic acids and aromatic diols. mdpi.comxometry.com While terephthalic acid and its derivatives are common components, the substitution pattern on the aromatic ring significantly influences the properties of the resulting polymer, such as its melting point, solubility, and liquid crystalline behavior.
The incorporation of monomers like this compound is explored to modify the chain packing and intermolecular interactions. The methyl groups can act as "defects" that lower the melting point to a more processable range while maintaining the essential chain stiffness required for the formation of a liquid crystal mesophase. xometry.com Research in this area focuses on synthesizing copolyesters where this compound is combined with other standard aromatic monomers to fine-tune the material's properties. The goal is to create LCPs with a tailored balance of processability and high-performance characteristics. google.com
Table 1: Monomers Commonly Used in the Synthesis of Aromatic Polyesters and LCPs
| Monomer Type | Examples | Role in Polymer Chain |
| Aromatic Dicarboxylic Acid | Terephthalic acid, 2,6-Naphthalenedicarboxylic acid, Isophthalic acid, this compound | Provides rigidity and linearity. mdpi.comgoogle.com |
| Aromatic Hydroxy Carboxylic Acid | 4-Hydroxybenzoic acid, 6-Hydroxy-2-naphthoic acid | Forms ester linkages and contributes to the rigid mesogenic unit. google.commdpi.com |
| Aromatic Diol | Hydroquinone, Bisphenol A, 1,4-Benzenedimethanol | Acts as a flexible or rigid spacer between mesogenic units. whiterose.ac.uk |
Integration into Degradable and Mechanically Gated Polymer Systems
The development of degradable polymers is crucial for addressing environmental concerns and for creating advanced biomedical devices. nih.gov Polyesters containing aromatic units, derived from monomers like this compound, are being investigated to create materials that balance mechanical integrity with controlled degradation. researchgate.net The inclusion of aromatic components within an otherwise aliphatic polyester (B1180765) chain can modulate the degradation rate, as the aromatic ester linkages are typically less susceptible to hydrolysis than their aliphatic counterparts. google.com
A more advanced concept is the design of "mechanically gated" polymers. These materials are stable under normal conditions but can be triggered to degrade upon the application of a specific mechanical force. nih.govnih.gov This is achieved by incorporating mechanophores—molecular units that undergo a chemical transformation when subjected to mechanical stress—into the polymer backbone. nih.govsemanticscholar.org The force-induced activation of the mechanophore can expose a previously shielded, labile bond, initiating the degradation cascade. nih.gov
The structure of this compound could be relevant in designing such systems. For instance, its derivatives could be part of a larger, sterically hindered mechanophore structure. The application of force (e.g., via ultrasonication in solution or grinding in the solid state) could lead to a conformational change or bond scission that exposes the ester linkages derived from the dicarboxylic acid, making them accessible to hydrolysis under specific pH conditions. nih.govsemanticscholar.org Research in this field aims to create polymers that remain robust for their intended use but can be degraded on-demand when triggered by a mechanical stimulus. nih.gov
Biocatalytic Approaches for Aromatic Polyester Formation
Enzymatic catalysis offers a green and highly selective alternative to traditional chemical polymerization methods. mdpi.com Lipases and proteases, in particular, have been successfully employed for the synthesis of polyesters in non-aqueous environments. tandfonline.comresearchgate.net This approach, known as biocatalytic polycondensation, is being explored for the synthesis of aromatic-aliphatic polyesters.
The process typically involves the transesterification of an activated dicarboxylic acid (like a dimethyl ester) with a diol, catalyzed by an enzyme such as Candida antarctica lipase (B570770) B (CalB). nih.gov This method is advantageous as it proceeds under mild conditions, minimizing side reactions and offering high regioselectivity, which can be useful when working with multifunctional monomers. nih.gov
The enzymatic synthesis of polyesters using aromatic diesters like dimethyl 2,3-dimethylterephthalate is an active area of research. tandfonline.comresearchgate.net Studies have shown that proteases from organisms like Bacillus lichenformis can catalyze the polycondensation of various aromatic diesters with diols, yielding oligomers and polymers. tandfonline.comresearchgate.net While the reactivity can sometimes be lower compared to aliphatic monomers, optimization of the reaction medium (e.g., using solvents like diphenyl ether or tetrahydrofuran), temperature, and enzyme preparation can lead to successful polymerization. whiterose.ac.uktandfonline.com This biocatalytic route is a promising pathway for producing specialty polyesters from this compound for applications where biocompatibility and sustainable synthesis are paramount.
Table 2: Research Findings in Enzymatic Synthesis of Aromatic-Aliphatic Polyesters
| Enzyme | Monomers | Solvent | Polymer Characteristics | Reference |
| Protease (Bacillus lichenformis) | Various aromatic diesters and diols | Tetrahydrofuran (THF) | Oligomers with average molecular weights of 400-1000 Da. | tandfonline.comresearchgate.net |
| Candida antarctica lipase B (CalB) | Dimethyl adipate (B1204190), Dimethyl sebacate, various aromatic diols | Diphenyl ether | Molecular weights of 3000-5000 Da; Isolated yields of 67-90%. | whiterose.ac.uk |
| Candida antarctica lipase B (CalB) | Adipic acid, 2,6-bishydroxy(methyl)-p-cresol, Hexane diol | Not specified | Synthesis of polyester with pendant hydroxyl groups. | nih.gov |
Coordination Chemistry and Metal Organic Frameworks Mofs Involving Dimethylterephthalic Acid Isomers
2,3-Dimethylterephthalic Acid as an Organic Linker in MOF Synthesis
The utilization of this compound as a building block in the synthesis of metal-organic frameworks (MOFs) is an area of increasing interest. This dicarboxylate ligand, with its specific substitution pattern, offers unique steric and electronic characteristics that can be harnessed to create novel framework structures with tailored properties. Its potential has been noted in the context of functionalizing established MOF topologies, such as the MIL-53 series, for specific applications like xylene separation researchgate.net. A patent has also listed this compound as a component for creating hybrid inorganic-organic solid materials, underscoring its relevance in the field google.com.
Design Principles for MOF Architectures with Dicarboxylate Ligands
The design of MOFs using dicarboxylate linkers is a well-established strategy in reticular chemistry. The fundamental principle involves the connection of metal-based secondary building units (SBUs) with linear or bent dicarboxylate ligands to form extended, porous networks. The final topology of the MOF is dictated by the coordination geometry of the metal SBU and the geometry of the organic linker nih.gov.
In the case of dimethylterephthalic acid isomers, the position of the methyl groups can significantly impact the resulting MOF structure. For example, studies on MOF-5 variants have shown that functionalization of the terephthalate (B1205515) linker with different groups, including methyl groups, can modify the material's characteristics rsc.org. The steric hindrance introduced by the methyl groups in this compound can prevent the formation of certain high-symmetry networks that might be accessible with the parent terephthalic acid or other isomers with less steric crowding around the carboxylate groups nih.govresearchgate.netfigshare.comacs.org. This can lead to the formation of novel, lower-symmetry topologies with unique pore environments.
The table below summarizes key design considerations when using dicarboxylate ligands in MOF synthesis.
| Design Parameter | Influence on MOF Architecture |
| Linker Length | Directly affects the pore size and volume of the framework. |
| Linker Geometry | Determines the connectivity and overall topology of the network. |
| Functional Groups | Can introduce new functionalities, alter steric and electronic properties, and direct the formation of specific topologies. |
| Metal SBU | The coordination number and geometry of the metal cluster dictate the number of connecting points for the linkers. |
Self-Assembly Processes in MOF Formation
The formation of MOFs is a complex self-assembly process governed by a delicate balance of thermodynamic and kinetic factors. The synthesis typically involves the reaction of a metal salt and the organic linker in a suitable solvent, often under solvothermal conditions nih.gov. The choice of solvent can play a critical role in directing the formation of a specific MOF isomer. For instance, in the synthesis of zinc-based MOFs with terephthalate and its derivatives, different solvents have been shown to yield distinct framework topologies nih.govresearchgate.netfigshare.comacs.org.
Coordination modulation, a technique where a monotopic ligand that competes with the multitopic linker is added to the reaction mixture, has emerged as a powerful tool to control the self-assembly process. Modulators can influence the nucleation and growth of MOF crystals, leading to enhanced crystallinity, control over particle size, and even the formation of new phases that are not accessible through conventional synthesis zhilingzheng.com. The use of modulators is particularly important in the synthesis of MOFs with complex linkers or those prone to forming amorphous products.
The self-assembly of MOFs from this compound is expected to be influenced by the steric hindrance of the two adjacent methyl groups. These groups can affect the rate of coordination and de-coordination of the carboxylate groups to the metal centers, thereby influencing the kinetics of crystal growth. The interplay between the metal-carboxylate coordination and the steric constraints imposed by the methyl groups can be strategically manipulated through the choice of reaction conditions, such as temperature, solvent, and the use of modulators, to target specific MOF architectures.
Functionalization and Modification of MOF Frameworks
The ability to functionalize and modify MOF frameworks is a key advantage of this class of materials. These modifications can be carried out either by using pre-functionalized linkers during the synthesis (pre-synthetic modification) or by chemically altering the framework after its formation (post-synthetic modification).
Post-Synthetic Modification Strategies of Dicarboxylate-Linked MOFs
Post-synthetic modification (PSM) offers a versatile route to introduce new functional groups into a MOF that might not be compatible with the initial synthesis conditions. For dicarboxylate-linked MOFs, PSM can be achieved through various strategies, including covalent modification of the linker or dative modification of the metal nodes.
While direct PSM on the methyl groups of a 2,3-dimethylterephthalate-based MOF would be challenging, the principles of PSM are broadly applicable to frameworks constructed with functionalized dicarboxylate linkers. For example, MOFs built with amino-functionalized terephthalic acid can undergo a wide range of reactions at the amino group, allowing for the introduction of diverse functionalities. Similarly, other reactive groups can be incorporated into the dicarboxylate linker to serve as handles for subsequent post-synthetic modifications.
Another PSM approach is linker exchange, where the original dicarboxylate linkers in a pre-formed MOF are partially or fully replaced by new linkers with different functionalities. This method allows for the systematic tuning of the MOF's properties while retaining the parent framework's topology.
The following table outlines common PSM strategies for dicarboxylate-linked MOFs.
| PSM Strategy | Description |
| Covalent Modification | Chemical transformation of functional groups on the organic linker. |
| Dative Modification | Coordination of new molecules to the metal nodes of the framework. |
| Linker Exchange | Replacement of the original linkers with new functionalized linkers. |
Steric and Electronic Effects of Alkyl Functional Groups on MOF Properties
The introduction of alkyl groups, such as the methyl groups in this compound, onto the organic linkers of a MOF can have profound steric and electronic effects on the material's properties.
Steric Effects: The size and position of the alkyl groups can significantly influence the pore size and shape of the MOF. The two adjacent methyl groups in this compound are expected to create a sterically hindered environment around the carboxylate linkers. This can lead to a reduction in the accessible pore volume compared to a MOF made with unsubstituted terephthalic acid. However, this steric bulk can also be beneficial in certain applications, such as creating specific binding pockets for selective molecular recognition or preventing the interpenetration of multiple framework lattices, which can be a common issue in MOF synthesis. Studies on functionalized polyanilines have shown that the bulkier the substituent, the greater the steric effect, which can influence the accessibility of certain sites within the material mdpi.com.
Electronic Effects: Methyl groups are weakly electron-donating. This can influence the electronic properties of the MOF in several ways. The increased electron density on the aromatic ring of the 2,3-dimethylterephthalate linker can affect the strength of the coordination bond with the metal center. Furthermore, the electronic nature of the linker can modulate the band gap of the MOF, which is a critical parameter for applications in catalysis, sensing, and electronics. Theoretical studies on MOF-5 have indicated that functionalizing the linker with electron-donating or electron-withdrawing groups can tune the bandgap of the material rsc.org. The electronic effects of linker functionalization have also been shown to play a crucial role in the photocatalytic activity of certain MOFs acs.org.
The interplay of these steric and electronic effects can be used to fine-tune the properties of MOFs for specific applications. For example, in gas separation, the combination of pore size modification and altered surface chemistry due to the methyl groups could enhance the selectivity for certain gas molecules.
Structure-Property Relationships in Dimethylterephthalate-Derived MOFs
Understanding the relationship between the structure of a MOF and its properties is essential for the rational design of new materials with desired functionalities. In MOFs derived from dimethylterephthalate isomers, the position of the methyl groups on the terephthalate linker is a key structural variable that can be used to control the material's properties.
While specific data for MOFs based on this compound is limited, studies on other isomers provide valuable insights. For instance, research on MOFs constructed with 2,5-dimethylterephthalic acid has explored their potential in various applications. The introduction of methyl groups has been shown to influence the framework's flexibility and its interactions with guest molecules.
The steric hindrance from the methyl groups in the 2,3-position is expected to create a unique pore environment that could lead to size- and shape-selective adsorption of molecules. The electron-donating nature of the methyl groups could also enhance the framework's affinity for certain guest molecules through favorable host-guest interactions. These structure-property relationships are critical for applications ranging from gas storage and separation to catalysis and sensing. The development of a systematic understanding of how the specific substitution pattern of this compound influences the final properties of the MOF is a key area for future research.
The following table provides a hypothetical comparison of the potential effects of different dimethylterephthalic acid isomers on MOF properties, based on general principles of steric and electronic effects.
| Isomer | Expected Steric Effect on Pore Structure | Expected Electronic Effect on Framework |
| This compound | High steric hindrance near carboxylates, potentially leading to distorted or unique pore geometries. | Weakly electron-donating, may slightly increase framework-guest interactions. |
| 2,5-Dimethylterephthalic Acid | Moderate steric effect, can modify pore dimensions and prevent interpenetration. | Weakly electron-donating, can influence electronic properties and catalytic activity. |
| 2,6-Dimethylterephthalic Acid | High steric hindrance near carboxylates, similar to the 2,3-isomer. | Weakly electron-donating. |
| 3,4-Dimethylterephthalic Acid | Lower steric hindrance compared to ortho-substituted isomers. | Weakly electron-donating. |
Influence of Linker Isomerism on Pore Characteristics and Topology
The isomerism of the dimethylterephthalate linker plays a critical role in dictating the final topology and pore characteristics of the resulting MOF. The specific placement of the methyl groups affects the linker's geometry and steric profile, which in turn directs the self-assembly process with metal nodes into distinct framework structures. acs.orgnih.govresearchgate.net
Research has demonstrated that even with the same metal ions and reaction conditions, different isomers of dimethylterephthalic acid can lead to MOFs with varying network topologies, such as tetragonal or Kagome lattices. acs.orgnih.govresearchgate.net For instance, the synthesis solvent has been shown to be a crucial factor in directing the formation of specific isomers. The use of N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) as the synthesis solvent with zinc ions and a dimethylterephthalate linker resulted in a Kagome lattice, while solvents like methanol (B129727), ethanol (B145695), or acetone (B3395972) produced a tetragonal topology. acs.orgnih.govresearchgate.net This highlights the subtle interplay between the linker isomerism and the synthesis environment in determining the final MOF architecture.
Furthermore, framework isomerization has been identified as a viable strategy for tuning the pore size of MOFs for specific applications. rsc.org A study on three MOF isomers constructed from Cd(II), terephthalic acid, and a tetrazine-based ligand revealed the formation of framework-catenation and framework-topological isomers with different pore sizes. rsc.org One isomer with a 2-fold interpenetrated network exhibited ultramicropores suitable for molecular sieving, while another isomer possessed much larger pores of 15 Å. rsc.org This demonstrates that linker isomerism can be a powerful tool to precisely control the porous landscape of MOFs.
In the context of the MIL-53 series of MOFs, the functionalization of the terephthalic acid linker with dimethyl groups has been explored to enhance adsorption properties. researchgate.net The synthesis of MIL-53(Al) with different dimethylterephthalic acid isomers, such as this compound and 2,6-dimethylterephthalic acid, has been investigated to study the effect of methyl group positioning on the framework's flexibility and its interaction with guest molecules. researchgate.net
Table 1: Influence of Synthesis Solvent on MOF Isomer Topology
| Linker | Metal Ion | Synthesis Solvent | Resulting Topology | Reference |
|---|---|---|---|---|
| Dimethyl terephthalic acid | Zn | N,N-dimethylformamide (DMF) | Kagome lattice | acs.orgnih.govresearchgate.net |
| Dimethyl terephthalic acid | Zn | Dimethyl sulfoxide (DMSO) | Kagome lattice | acs.orgnih.govresearchgate.net |
| Dimethyl terephthalic acid | Zn | Methanol | Tetragonal (DMOF-1) | acs.orgnih.govresearchgate.net |
| Dimethyl terephthalic acid | Zn | Ethanol | Tetragonal (DMOF-1) | acs.orgnih.govresearchgate.net |
Host-Guest Interactions and Adsorption Mechanisms in Porous Networks
The interactions between the host MOF framework and guest molecules are fundamental to their function in applications such as storage and separation. scispace.comnih.gov These interactions can range from van der Waals forces to stronger hydrogen bonds and even coordination with open metal sites. scispace.comrsc.org The nature and strength of these interactions are dictated by the chemical environment within the MOF's pores, which is directly influenced by the organic linker.
In MOFs constructed from dimethylterephthalate linkers, the methyl groups can modulate the host-guest interactions in several ways. They can introduce steric hindrance, affecting the accessibility of certain binding sites, and also alter the electronic properties of the aromatic ring, which can influence π-π stacking interactions with guest molecules. nih.gov
The primary adsorption mechanisms in porous networks are often a combination of physisorption and chemisorption. Physisorption is driven by weaker intermolecular forces, while chemisorption involves the formation of chemical bonds between the guest molecule and the framework. The functionalization of linkers is a key strategy to tune these interactions for selective adsorption. nih.gov For example, the introduction of polar functional groups can enhance the adsorption of polar molecules through dipole-dipole interactions or hydrogen bonding. nih.gov
Quantum-chemical calculations and experimental techniques like resonance Raman spectroscopy are employed to probe the nature of host-guest interactions at a molecular level. scispace.comresearchgate.net These studies can reveal details about charge transfer between the host and guest and identify the specific binding sites within the framework. researchgate.net
Advanced Applications of Dimethylterephthalate-Linked MOFs
The tunability of MOFs incorporating dimethylterephthalate linkers makes them promising materials for a range of advanced applications. researchgate.netrsc.orgnih.govresearchgate.net
Gas Adsorption and Separation Performance
The precise control over pore size and surface chemistry afforded by using dimethylterephthalate isomers as linkers makes the resulting MOFs highly suitable for gas adsorption and separation. rsc.org The ability to create frameworks with specific pore dimensions allows for molecular sieving, where smaller gas molecules can pass through while larger ones are excluded. rsc.org
A notable example is the use of MOF isomers for CO₂ separation. Studies have shown that MOFs with ultramicropores, achieved through framework isomerization, can exhibit high selectivity for CO₂ over other gases like N₂ and CH₄ due to the molecular sieving effect. rsc.org The adsorption behavior of CO₂ in two different MOF isomers made with dimethyl terephthalic acid was directly linked to their structural features. acs.orgnih.govresearchgate.net The isomer with larger hexagonal pores (15 Å) adsorbed less CO₂ at low pressure compared to the isomer with a smaller pore opening (7.5 Å), although it reached a similar capacity at higher pressures. acs.orgnih.govresearchgate.net The heat of adsorption for CO₂ in the Kagome lattice isomer was calculated to be approximately 22 kJ/mol at zero coverage. acs.orgnih.govresearchgate.net
Table 2: Comparison of CO₂ Adsorption in MOF Isomers
| MOF Isomer | Pore Size (Å) | Low-Pressure CO₂ Adsorption | High-Pressure CO₂ Capacity | Reference |
|---|---|---|---|---|
| DMOF-1 | 7.5 | Higher | Similar to ZnBD | acs.orgnih.govresearchgate.net |
Catalytic Applications of MOFs Incorporating Aromatic Dicarboxylates
MOFs are increasingly being explored as heterogeneous catalysts due to their high surface area, tunable porosity, and the presence of catalytically active sites. researchgate.netcsic.es The catalytic activity can originate from the metal nodes, the organic linkers, or from guest species encapsulated within the pores. csic.es Aromatic dicarboxylates, such as the isomers of dimethylterephthalic acid, are common linkers in catalytically active MOFs.
The functional groups on the dicarboxylate linker can be designed to act as catalytic sites. For instance, MOFs can be functionalized to possess acidic or basic properties. An example is the use of a modified MIL-53(Al) MOF, where the linker was functionalized to introduce carboxylic acid groups, creating a Brønsted acid catalyst capable of facilitating the methanolysis of epoxides. nih.gov Such catalysts have the advantage of being heterogeneous and recyclable. nih.gov
Furthermore, the porous structure of MOFs allows them to act as "chemical nanoreactors," providing a confined space for catalytic reactions. csic.esnih.gov This confinement can enhance catalytic activity and selectivity. MOFs can also be used as supports for catalytically active metal nanoparticles, preventing their aggregation and improving their stability and recyclability. csic.esnih.gov The diverse coordination chemistry of dicarboxylate linkers with various metal ions allows for the creation of a wide array of MOFs with potential applications in oxidation, reduction, and carbon-carbon bond-forming reactions. researchgate.net
Spectroscopic and Computational Investigations of 2,3 Dimethylterephthalic Acid and Its Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable tools for the detailed analysis of molecular structures and properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), and X-ray diffraction provide a wealth of information, from the connectivity of atoms to the three-dimensional arrangement in the solid state.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical shifts, multiplicities, and integrals of the NMR signals, the connectivity and chemical environment of each atom can be determined.
For 2,3-dimethylterephthalic acid, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the acidic protons of the carboxylic acid groups. The aromatic region would likely show two singlets, or a complex splitting pattern, due to the two non-equivalent aromatic protons. The two methyl groups, being in different chemical environments, may also present as two distinct singlets. The carboxylic acid protons are typically observed as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the quaternary aromatic carbons, the protonated aromatic carbons, the methyl carbons, and the carbonyl carbons of the carboxylic acid groups. The chemical shifts of these signals are influenced by the electron-withdrawing carboxylic acid groups and the electron-donating methyl groups.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.5 - 8.0 | 128 - 135 |
| Methyl CH₃ | 2.2 - 2.6 | 15 - 20 |
| Carboxylic acid OH | 12.0 - 13.5 | - |
| Carboxylic acid C=O | - | 165 - 175 |
| Aromatic C-COOH | - | 130 - 140 |
Note: The predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes within a molecule. These techniques are sensitive to the molecular conformation and intermolecular interactions, such as hydrogen bonding.
In the FT-IR and Raman spectra of this compound, characteristic vibrational bands are expected for the carboxylic acid groups, the aromatic ring, and the methyl groups. The O-H stretching vibration of the carboxylic acid dimer typically appears as a broad band in the FT-IR spectrum in the region of 2500–3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid is expected to be a strong band around 1700 cm⁻¹.
The aromatic ring will give rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1400–1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring will also influence the pattern of overtone and combination bands in the 1600–2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. The methyl groups will exhibit characteristic C-H stretching and bending vibrations.
Computational studies on similar molecules, such as 2,3-dimethylnaphthalene, have shown that density functional theory (DFT) calculations can accurately predict the vibrational frequencies, which aids in the assignment of the experimental spectra. chemicalbook.com
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| O-H stretch (carboxylic acid dimer) | 2500 - 3300 | Strong, Broad | Weak |
| C-H stretch (aromatic) | 3000 - 3100 | Medium | Strong |
| C-H stretch (methyl) | 2850 - 3000 | Medium | Medium |
| C=O stretch (carboxylic acid) | 1680 - 1720 | Strong | Medium |
| C=C stretch (aromatic) | 1400 - 1600 | Medium-Strong | Strong |
| C-H bend (methyl) | 1375 - 1450 | Medium | Medium |
| C-O stretch (carboxylic acid) | 1200 - 1350 | Strong | Weak |
| O-H bend (carboxylic acid) | 900 - 950 | Medium, Broad | Weak |
Note: These are approximate ranges and the exact positions and intensities can vary.
X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the solid-state properties of a compound.
While a specific crystal structure for this compound has not been detailed in the surveyed literature, studies on substituted terephthalic acids, such as nitroterephthalic acid and tetrafluoroterephthalic acid, reveal how different functional groups direct the supramolecular assembly through various intermolecular interactions. nih.govacs.org It is expected that this compound would also form a highly ordered crystalline structure governed by hydrogen bonding and van der Waals interactions.
Quantum Chemical and Theoretical Studies
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an integral part of chemical research. These computational methods allow for the prediction of molecular properties, complementing experimental data and providing insights into aspects that are difficult to probe experimentally.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. chemicalbook.com By solving the Kohn-Sham equations, DFT can predict various molecular properties, including optimized geometries, vibrational frequencies, and electronic properties. The B3LYP functional is a commonly used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules. mdpi.comchemrxiv.org
For this compound, DFT calculations would be employed to determine the most stable conformation of the molecule. This would involve optimizing the geometry to find the minimum energy structure, paying particular attention to the orientation of the carboxylic acid groups relative to the benzene ring and to each other. The steric hindrance between the adjacent methyl and carboxylic acid groups is expected to influence the planarity of the molecule.
DFT calculations can also provide detailed information about the electronic distribution within the molecule, such as atomic charges and bond orders. This information is valuable for understanding the reactivity of the molecule.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy is related to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that correlates with the chemical reactivity and the wavelength of the lowest energy electronic transition. semanticscholar.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methyl groups, while the LUMO is likely to be centered on the electron-withdrawing carboxylic acid groups and the aromatic ring. The HOMO-LUMO gap can be calculated using DFT, and this information can be used to predict the electronic absorption spectrum of the molecule. nih.gov The electronic transitions, such as the π → π* transitions of the aromatic system, can be further investigated using Time-Dependent DFT (TD-DFT) calculations.
Calculated Electronic Properties of a Representative Aromatic Dicarboxylic Acid (Terephthalic Acid)
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -7.5 to -8.5 |
| LUMO Energy | -1.5 to -2.5 |
Note: These values are typical ranges obtained from DFT calculations on terephthalic acid and are provided for illustrative purposes. The actual values for this compound may differ due to the presence of the methyl groups.
Computational Modeling of Reaction Mechanisms
Computational modeling, particularly utilizing Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions involving aromatic carboxylic acids. While specific computational studies on the reaction mechanisms of this compound are not extensively available in the reviewed literature, a wealth of information can be gleaned from theoretical investigations into structurally similar molecules, such as benzoic acid, salicylic (B10762653) acid, and other substituted terephthalic acid derivatives. These studies provide a robust framework for understanding the potential reaction pathways, transition states, and activation barriers that are likely to govern the reactivity of this compound. The primary reactions of interest for this class of compounds include decarboxylation, esterification, and amide formation.
Decarboxylation Mechanisms
For benzoic acid, DFT calculations have explored various decarboxylation pathways, including uncatalyzed, acid-catalyzed, and metal-catalyzed routes. The uncatalyzed thermal decarboxylation is generally found to have a high activation barrier, making it less favorable under normal conditions. In contrast, acid catalysis can significantly lower the activation energy.
The presence of methyl groups on the aromatic ring, as in this compound, is expected to influence the electronic properties of the molecule and, consequently, the activation energy of decarboxylation. The electron-donating nature of the methyl groups could potentially stabilize the transition state, thereby lowering the energy barrier compared to unsubstituted terephthalic acid.
Below is a table summarizing the calculated Gibbs free energy of reaction for the decarboxylation of a related aromatic carboxylic acid, 4-hydroxybenzoic acid, as estimated by DFT calculations. nih.gov
| Reaction | Calculated ΔG (kcal/mol) |
| Decarboxylation of 4-hydroxybenzoic acid | -17.7 |
This data is for a related compound and is presented to illustrate the thermodynamic favorability of such reactions.
Esterification Mechanisms
The esterification of carboxylic acids is a fundamental organic reaction, and computational studies have provided detailed insights into its mechanism. For the esterification of benzoic acid with alcohols, kinetic studies and mathematical modeling have been employed to determine the activation energies of both the forward and reverse reactions. dnu.dp.ua For example, the activation energy for the forward reaction of benzoic acid esterification with 1-butyl alcohol has been calculated to be 58.40 kJ/mol (approximately 13.96 kcal/mol). dnu.dp.ua
DFT calculations on the acid-catalyzed esterification of acetic acid with ethanol (B145695) have shown that the rate-determining step is the nucleophilic addition of the alcohol to the protonated carboxylic acid, with a calculated energy barrier of 19.6 kcal/mol. nih.gov This study highlights the importance of acid catalysis in activating the carboxyl group for nucleophilic attack.
For this compound, the two carboxylic acid groups can undergo esterification. The presence of the ortho-methyl group relative to one of the carboxylic acids may introduce steric hindrance, potentially affecting the rate of esterification at that position compared to the other carboxylic acid group. Computational modeling could quantify this steric effect by calculating the activation barriers for the esterification at both sites.
The following table presents kinetic data for the esterification of benzoic acid with 1-butyl alcohol, which serves as a model for the esterification of aromatic carboxylic acids. dnu.dp.ua
| Parameter | Value |
| Activation Energy (Forward Reaction) | 58.40 kJ/mol |
| Activation Energy (Reverse Reaction) | 57.70 kJ/mol |
| Thermal Effect of Reaction | 622 J/mol |
This data pertains to the esterification of benzoic acid and provides a reference for the energetic parameters of similar reactions.
Amide Formation Mechanisms
The direct condensation of carboxylic acids and amines to form amides is another crucial reaction. Computational studies have been instrumental in understanding the role of activating agents and catalysts in this process. For instance, the TiCl4-mediated synthesis of amides from various carboxylic acids and amines has been reported, where the reaction proceeds in moderate to excellent yields. nih.gov The electronic nature of substituents on the aromatic ring of benzoic acid derivatives was found to influence the reaction yields, with electron-withdrawing groups leading to higher yields. nih.gov This suggests that for this compound, the electron-donating methyl groups might slightly decrease the reactivity towards amide formation compared to unsubstituted terephthalic acid.
DFT calculations can be used to model the transition states of the nucleophilic attack of the amine on the activated carboxylic acid derivative. These calculations can help in understanding the role of the catalyst in lowering the activation barrier and can also predict the effect of substituents on the reaction rate.
While specific computational data on the amide formation of this compound is not available, the general principles derived from studies on other aromatic carboxylic acids are applicable. The reaction would likely proceed through the activation of the carboxylic acid groups, followed by nucleophilic attack by the amine.
Mechanistic Studies of Reactions Involving Dimethylterephthalic Acid Derivatives
Kinetic Investigations of Ester Hydrolysis and Formation Reactions
The formation of esters from 2,3-dimethylterephthalic acid and the reverse reaction, hydrolysis, are fundamental processes. Kinetic studies of these reactions reveal the factors governing their rates and equilibrium positions.
Ester Formation (Esterification): The esterification of carboxylic acids, such as this compound, with alcohols is typically an acid-catalyzed equilibrium reaction. The mechanism, known as the Fischer esterification, involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack from the alcohol. The presence of the two methyl groups on the aromatic ring of this compound can influence the reaction kinetics. These electron-donating groups may slightly increase the electron density on the carbonyl carbons, potentially slowing the initial protonation step compared to unsubstituted terephthalic acid. However, steric hindrance from the methyl groups adjacent to the carboxylic acid functions could also play a role in the approach of the alcohol nucleophile.
Kinetic models for esterification are often developed to understand the influence of various parameters. For similar reactions, second-order kinetic models have been shown to describe the process well. The activation energy (Ea) is a key parameter derived from these studies, indicating the minimum energy required for the reaction to occur. For the esterification of oleic acid using a solid acid catalyst, an activation energy of 81.77 kJ mol⁻¹ was reported, which falls within the typical range of 33.6–84 kJ mol⁻¹ for such reactions. nih.gov
Ester Hydrolysis: The hydrolysis of dimethyl terephthalate (B1205515) (DMT) to produce terephthalic acid (TPA) has been studied and provides a model for understanding the hydrolysis of its 2,3-dimethyl derivative. The process occurs in two consecutive steps: the hydrolysis of the dimethyl ester to a monomethyl ester intermediate, followed by the hydrolysis of the intermediate to the dicarboxylic acid. researchgate.net
DMT + H₂O → MMT + CH₃OH
MMT + H₂O ⇌ TPA + CH₃OH
The first reaction is relatively fast and essentially irreversible under typical conditions, while the second step is slower and reversible. researchgate.net For 2,3-dimethyl-dimethylterephthalate, a similar two-step mechanism is expected. The rate constants for both steps would be influenced by the electronic and steric effects of the methyl substituents on the benzene (B151609) ring. Alkaline hydrolysis is known to follow second-order kinetics—first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org
Below is a table showing kinetic data for the alkaline hydrolysis of various synthetic esters, illustrating the range of reaction rates.
| Ester Compound | Second-Order Rate Constant (k) (M⁻¹ s⁻¹) | Calculated Half-Life (pH 13) |
|---|---|---|
| 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB) | (9.85 ± 0.15) × 10⁻³ | 1.96 hours |
| Butylparaben (BP) | (1.24 ± 0.03) × 10⁻⁴ | 155 hours |
| Bis(2-ethylhexyl) adipate (B1204190) (DEHA) | (4.86 ± 0.11) × 10⁻⁴ | 39.7 hours |
| Butyl benzyl (B1604629) phthalate (B1215562) (BBzP) | (5.95 ± 0.08) × 10⁻² | 0.32 hours |
Data sourced from a study on the alkaline hydrolysis of synthetic organic esters. chemrxiv.org
Exploration of Catalytic Reaction Pathways and Intermediates
Catalysts are essential for controlling the rate and selectivity of reactions involving terephthalic acid derivatives. Both homogeneous and heterogeneous catalysts are employed, each with distinct mechanistic pathways.
Heterogeneous Catalysis in Esterification: Solid acid catalysts, particularly zeolites, have emerged as promising alternatives to traditional homogeneous catalysts like sulfuric acid for esterification. mdpi.com Zeolites offer advantages such as ease of separation, reusability, and reduced environmental impact. mdpi.com Their catalytic activity is linked to their strong acid sites, high surface area, and specific pore structures. mdpi.com For the synthesis of DMT from terephthalic acid and methanol (B129727), β-zeolite has shown excellent performance, achieving nearly 100% conversion and high selectivity. mdpi.com The reaction mechanism on a solid acid catalyst involves the adsorption of the carboxylic acid onto an acid site, followed by a nucleophilic attack by the alcohol. The catalyst facilitates the dehydration step, shifting the equilibrium towards the ester product.
Catalysis in Hydrolysis: The hydrolysis of esters can also be accelerated using catalysts. While strong acids and bases are effective, they can be corrosive. researchgate.net Metal salts, such as zinc acetate (B1210297), have been used as homogeneous catalysts for DMT hydrolysis. researchgate.net Layered double hydroxides (LDHs) have also been investigated for the alkaline hydrolysis of DMT. The mechanism involves the LDH structure acting as a reservoir for hydroxide ions, which are controllably released to facilitate the reaction. iaea.org For the depolymerization of polyethylene (B3416737) terephthalate (PET) via hydrolysis, reusable Ni/γ-Al₂O₃ catalysts have been developed, demonstrating high efficiency in producing TPA. nih.govresearchgate.net The catalytic activity of these materials is related to the interaction between the metal and the support, which facilitates the cleavage of the ester bonds.
The table below summarizes the performance of various catalysts in reactions related to terephthalic acid.
| Reaction | Catalyst | Key Findings | Reference |
|---|---|---|---|
| Terephthalic Acid Esterification | β-Zeolite | Achieved 100% PTA conversion and 94.1% DMT selectivity at 200°C. | mdpi.comscilit.com |
| p-Xylene (B151628) Oxidation | Cobalt-Manganese Complexes | Showed higher activity and selectivity than neat metal acetate salts. | sapub.org |
| DMT Hydrolysis | [LiAl₂(OH)₆]Cl (LDH) | The LDH controls the release of OH⁻ ions, accelerating the reaction. | iaea.org |
| PET Hydrolysis | 12.9 wt% Ni/γ-Al₂O₃ | Yielded 97.06% TPA at an optimal temperature of 267.07°C. | nih.gov |
Mechanistic Insights into Polymer Degradation and Depolymerization Processes
Polymers derived from this compound, like other polyesters, are susceptible to degradation through various mechanisms, including hydrolysis, thermal degradation, and photo-oxidation. azom.com Understanding these processes is vital for determining the polymer's durability and for developing chemical recycling strategies.
Hydrolytic Degradation: This is a primary degradation pathway for polyesters, involving the cleavage of ester bonds by water. mdpi.com The process can be catalyzed by acids or bases. The mechanism begins with the diffusion of water into the polymer matrix, followed by the chemical reaction that breaks the polymer chains, leading to a reduction in molecular weight. mdpi.com The rate of hydrolysis is influenced by factors such as temperature, pH, and the polymer's crystallinity. mdpi.com The presence of the two methyl groups on the aromatic ring in a polyester (B1180765) derived from this compound could potentially slow down hydrolysis due to increased hydrophobicity and steric hindrance around the ester linkage, as compared to standard PET.
Thermal and Thermo-oxidative Degradation: At elevated temperatures, polymer chains can break through a process called thermal degradation. This process generates free radicals, which can then propagate through the polymer, causing further chain scission. e3s-conferences.org In the presence of oxygen, this becomes a thermo-oxidative process. The mechanism involves three main stages: initiation (formation of free radicals), propagation (reaction of radicals with oxygen to form hydroperoxides, which decompose into new radicals), and termination (recombination of radicals). mdpi.com
Depolymerization for Chemical Recycling: Depolymerization is a method of chemical recycling where a polymer is broken down into its constituent monomers. For polyesters like PET, this can be achieved through processes like hydrolysis, methanolysis, or glycolysis. In methanolysis, PET is depolymerized using methanol at high temperatures and pressures to yield DMT and ethylene (B1197577) glycol. nih.gov A key mechanistic insight is that the depolymerization of PET often occurs at the liquid-solid interface, where both amorphous and crystalline regions of the polymer are consumed at similar rates. nih.gov This principle would apply to the depolymerization of a polyester based on this compound, allowing for the recovery of the 2,3-dimethyl-dimethylterephthalate monomer for repolymerization.
Q & A
Q. How can computational tools predict the compound’s compatibility with bio-based monomers in green chemistry applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
